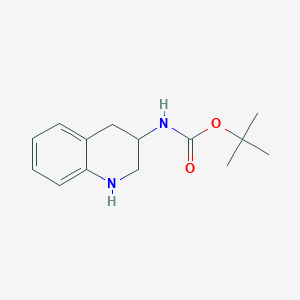

tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAURNOYXRZQBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403523 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219862-14-3 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-3-amino-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents.[1] This document provides a comprehensive overview of a common synthetic route, including detailed experimental protocols and quantitative data presented for easy comparison.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process commencing from 3-aminoquinoline. The first key transformation involves the reduction of the quinoline ring system to afford 1,2,3,4-tetrahydroquinolin-3-amine. Subsequent protection of the primary amine with a tert-butyloxycarbonyl (Boc) group yields the final product. This strategy is efficient and allows for the preparation of the target compound in good yields.

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine (Catalytic Hydrogenation)

The reduction of the heteroaromatic quinoline ring to a tetrahydroquinoline is a critical step. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Reaction Scheme:

Caption: Reduction of 3-aminoquinoline.

Detailed Protocol:

A solution of 3-aminoquinoline (1.0 eq) in glacial acetic acid is introduced into a high-pressure hydrogenation vessel. A catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure. The residue is then basified with a suitable base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 1,2,3,4-tetrahydroquinolin-3-amine, which can often be used in the next step without further purification.

Quantitative Data (Representative):

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 3-Aminoquinoline | 1.0 eq | Starting material. |

| Platinum(IV) Oxide (PtO₂) | 0.05 - 0.10 eq | Catalyst. Pd/C can also be used. |

| Hydrogen (H₂) | Excess (50-100 psi) | Reducing agent. |

| Acetic Acid | - | Solvent. |

| Temperature | Room Temperature | - |

| Reaction Time | 12 - 24 hours | Monitor for completion. |

| Yield | 85 - 95% | Typical reported yields for similar reductions. |

Step 2: Synthesis of this compound (Boc Protection)

The final step involves the protection of the primary amino group of 1,2,3,4-tetrahydroquinolin-3-amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme:

Caption: N-Boc protection of the amine.

Detailed Protocol:

To a solution of 1,2,3,4-tetrahydroquinolin-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base, typically triethylamine (Et₃N) (1.1 - 1.5 eq), is added. The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent is added dropwise. The reaction is typically stirred at room temperature for 2-12 hours.[2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data (Representative):

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1,2,3,4-Tetrahydroquinolin-3-amine | 1.0 eq | Starting material from Step 1. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 eq | Boc-protecting agent. |

| Triethylamine (Et₃N) | 1.1 - 1.5 eq | Base. Other non-nucleophilic bases can be used. |

| Dichloromethane (DCM) | - | Solvent. THF is also a suitable solvent. |

| Temperature | Room Temperature | - |

| Reaction Time | 2 - 12 hours | Monitor for completion. |

| Yield | >90% | Typical yields for Boc protection of primary amines.[2][3] |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the catalytic hydrogenation of 3-aminoquinoline followed by N-Boc protection. The protocols described herein are based on well-established and robust chemical transformations, providing a solid foundation for the preparation of this important synthetic intermediate. Researchers should optimize the reaction conditions based on their specific laboratory settings and available equipment to ensure high yields and purity of the final product.

References

An In-depth Technical Guide to tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a heterocyclic compound that serves as a valuable intermediate in the field of medicinal chemistry. Its rigid tetrahydroquinoline scaffold combined with the versatile tert-butyloxycarbonyl (Boc) protecting group makes it a key building block in the synthesis of a variety of complex and biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and handling of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the available information. It is important to note that some properties are predicted or sourced from chemical suppliers and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 219862-14-3 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Boiling Point | 406.8°C | [2] |

| Density | 1.11 g/cm³ (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | Not available | N/A |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard organic chemistry procedures. The synthesis would likely involve two key steps: the synthesis of the 3-amino-1,2,3,4-tetrahydroquinoline precursor, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

General Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline (Hypothetical)

The synthesis of the 3-amino-1,2,3,4-tetrahydroquinoline precursor can be achieved through various methods, often involving the reduction of a suitable quinoline derivative. One potential route is the catalytic hydrogenation of 3-aminoquinoline.

-

Materials: 3-Aminoquinoline, Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C), Ethanol or Acetic Acid, Hydrogen gas.

-

Procedure: 3-Aminoquinoline is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A catalytic amount of the hydrogenation catalyst is added. The mixture is then subjected to hydrogen gas pressure in a hydrogenation apparatus until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified, for example, by crystallization or column chromatography.

Step 2: Boc Protection of 3-Amino-1,2,3,4-tetrahydroquinoline

The protection of the primary amine with a Boc group is a standard procedure in organic synthesis.[3][4]

-

Materials: 3-Amino-1,2,3,4-tetrahydroquinoline, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)), and a solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).[5]

-

Procedure: The 3-amino-1,2,3,4-tetrahydroquinoline is dissolved in the chosen solvent. The base is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in the same solvent at room temperature or 0°C.[5] The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Biological Activity

The primary utility of this compound is as a synthetic intermediate.[2] It is employed in the development of bioactive molecules, particularly those targeting central nervous system (CNS) disorders. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and the Boc-protected amine at the 3-position allows for further chemical modifications to explore structure-activity relationships in drug discovery programs. Specific biological data or signaling pathways directly involving this compound are not reported in the available literature.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is 2-8°C.[2]

-

First Aid: In case of skin contact, wash off immediately with plenty of water. In case of eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

For detailed safety information, it is crucial to consult the material safety data sheet provided by the supplier.

References

Technical Guide: tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

CAS Number: 219862-14-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, also known as Boc-3-amino-1,2,3,4-tetrahydroquinoline, is a carbamate-protected derivative of 3-amino-1,2,3,4-tetrahydroquinoline.[1][2] The tert-butyloxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for further chemical modifications.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 219862-14-3 | [1][2][4] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][4] |

| Molecular Weight | 248.32 g/mol | [2][4] |

| Purity | Typically ≥95-97% | [] |

| Recommended Storage | 2-8°C | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative synthesis can be proposed based on established chemical methodologies. The synthesis would likely involve two key steps: the formation of the 1,2,3,4-tetrahydroquinoline core, followed by the protection of the amino group at the 3-position with a Boc group.

Representative Experimental Protocol:

Step 1: Synthesis of (±)-1,2,3,4-Tetrahydroquinolin-3-amine

A plausible route to the core structure is the reduction of 3-aminoquinoline.

-

Materials: 3-Aminoquinoline, a reducing agent (e.g., sodium borohydride in the presence of a catalyst, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran).

-

Procedure:

-

Dissolve 3-aminoquinoline in the chosen solvent in a reaction vessel.

-

If using catalytic hydrogenation, add a catalytic amount of Palladium on carbon (Pd-C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography-Mass Spectrometry).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinolin-3-amine.

-

Purify the crude product by a suitable method, such as column chromatography or crystallization.

-

Step 2: Boc-Protection of (±)-1,2,3,4-Tetrahydroquinolin-3-amine

This step introduces the tert-butyloxycarbonyl (Boc) protecting group.

-

Materials: (±)-1,2,3,4-Tetrahydroquinolin-3-amine, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or N,N-diisopropylethylamine), and a solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Procedure:

-

Dissolve the (±)-1,2,3,4-tetrahydroquinolin-3-amine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.

-

Biological Activity and Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its value lies in the combination of the tetrahydroquinoline scaffold and the protected amine, which allows for selective chemical modifications at other positions of the molecule.

-

Central Nervous System (CNS) Disorders: The tetrahydroquinoline core is a common motif in compounds targeting the CNS. Carbamate-containing compounds, such as rivastigmine and physostigmine, are known cholinesterase inhibitors used in the treatment of neurodegenerative diseases like Alzheimer's disease.[6] The structural features of this compound make it a valuable starting material for the synthesis of novel CNS-active agents.

-

Protease Inhibitors: The rigid conformational structure of the tetrahydroquinoline ring system is beneficial for designing molecules that can fit into the active sites of enzymes like proteases.

-

Cognitive Enhancers: Due to the prevalence of the carbamate functional group in acetylcholinesterase inhibitors, this compound is a relevant intermediate for the development of new cognitive enhancers.

While specific biological data for this compound is not available, the general mechanism of action for many bioactive carbamates involves the inhibition of enzymes, particularly serine hydrolases like acetylcholinesterase.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound.

General Mechanism of Carbamate Enzyme Inhibition

This diagram shows the general mechanism by which carbamate-containing compounds inhibit serine hydrolase enzymes, such as acetylcholinesterase.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its structural features make it an ideal starting point for the synthesis of novel compounds targeting the central nervous system, as well as for the development of protease inhibitors and cognitive enhancers. While specific biological activity data for this compound remains to be published, its utility as a synthetic building block is well-established. Further research into the biological effects of derivatives of this compound could lead to the discovery of new and effective therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. BOC-3-AMINO-1,2,3,4-TETRAHYDROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS#:219862-14-3 | this compound | Chemsrc [chemsrc.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a robust synthesis protocol, and its application in the development of bioactive molecules, with a focus on its role as a precursor to HIV protease inhibitors.

Compound Properties and Data

This compound is a carbamate-protected derivative of 3-amino-1,2,3,4-tetrahydroquinoline. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry, enabling the selective reaction of other functional groups within a molecule.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | - |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 219862-14-3 | [1] |

Synthesis of this compound

The synthesis of the title compound is achieved through the N-Boc protection of 3-amino-1,2,3,4-tetrahydroquinoline. This procedure is a standard method for the protection of primary amines.

Experimental Protocol: N-Boc Protection of 3-amino-1,2,3,4-tetrahydroquinoline

This protocol is adapted from general procedures for the N-tert-butoxycarbonylation of amines.[2][3][4]

Materials:

-

3-amino-1,2,3,4-tetrahydroquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Drug Development: HIV Protease Inhibitors

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a key component in a variety of therapeutic agents. Notably, derivatives of tetrahydroquinoline are integral to the structure of certain HIV protease inhibitors, such as Saquinavir.[5]

HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus. It is responsible for the cleavage of viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions.[6][7][8] Protease inhibitors are designed to bind to the active site of this enzyme, preventing the processing of the polyproteins and thereby halting the replication of the virus.[6][7][8]

This compound serves as a valuable building block for the synthesis of these complex inhibitor molecules. The Boc-protected amine allows for the strategic elaboration of other parts of the molecule before the amine is deprotected for further functionalization.

References

- 1. BOC-3-AMINO-1,2,3,4-TETRAHYDROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]

- 7. Saquinavir - Wikipedia [en.wikipedia.org]

- 8. Saquinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Insights into tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data, a generalized synthetic protocol, and structural visualization for tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines information from spectral databases for analogous compounds and established chemical principles to offer a predictive and practical resource.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR correlation tables. The numbering convention used for the assignments is illustrated in the structural diagram below.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (ax, eq) | 3.2 - 3.4 | m | - | 2H |

| H-3 | 3.9 - 4.2 | m | - | 1H |

| H-4 (ax, eq) | 2.7 - 3.0 | m | - | 2H |

| H-5 | 6.9 - 7.1 | d | ~8.0 | 1H |

| H-6 | 6.5 - 6.7 | t | ~7.5 | 1H |

| H-7 | 6.9 - 7.1 | t | ~7.5 | 1H |

| H-8 | 6.5 - 6.7 | d | ~8.0 | 1H |

| NH (carbamate) | 4.5 - 5.5 | br s | - | 1H |

| NH (tetrahydroquinoline) | 3.5 - 4.5 | br s | - | 1H |

| C(CH₃)₃ | 1.45 | s | - | 9H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 40 - 45 |

| C-3 | 45 - 50 |

| C-4 | 25 - 30 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 125 - 130 |

| C-8 | 115 - 120 |

| C-8a | 140 - 145 |

| C=O | 155 - 157 |

| C (CH₃)₃ | 79 - 81 |

| C(CH₃ )₃ | 28 - 29 |

Generalized Experimental Protocols

The following protocols outline a general approach to the synthesis of this compound and the acquisition of its NMR spectra.

2.1. Synthesis: Reductive Amination and Boc Protection

A plausible synthetic route involves a multi-step process starting from a suitable quinoline precursor.

Step 1: Reduction of 3-Nitroquinoline 3-Nitroquinoline can be reduced to 3-amino-1,2,3,4-tetrahydroquinoline.

-

Procedure: To a solution of 3-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid), a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid combination like tin(II) chloride in hydrochloric acid, is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

Step 2: Boc Protection of 3-Amino-1,2,3,4-tetrahydroquinoline The resulting diamine is then selectively protected at the 3-amino position.

-

Procedure: 3-Amino-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise, often in the presence of a mild base like triethylamine (Et₃N) to neutralize the acid formed during the reaction. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

2.2. NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Visualizations

Chemical Structure with Numbering

Chemical structure of this compound.

Synthetic Workflow

Generalized synthetic workflow for the target compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally related molecules. This guide also includes a comprehensive experimental protocol for acquiring such a spectrum, as well as visualizations to aid in the understanding of the molecular structure and the NMR experimental workflow.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the known spectral data of 1,2,3,4-tetrahydroquinoline and the expected electronic effects of the N-Boc-carbamate substituent at the C3 position.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5, H-7 | 6.8 - 7.1 | m | - | 2H |

| H-6, H-8 | 6.5 - 6.7 | m | - | 2H |

| NH (carbamate) | 4.8 - 5.2 | br s | - | 1H |

| H-3 | 3.9 - 4.2 | m | - | 1H |

| NH (ring) | 3.5 - 4.0 | br s | - | 1H |

| H-2 | 3.2 - 3.5 | m | - | 2H |

| H-4 | 2.7 - 3.0 | m | - | 2H |

| -C(CH₃)₃ | 1.45 | s | - | 9H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility and the desired chemical shift dispersion.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.

-

Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplets.

Visualizations

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the protons numbered for correlation with the predicted ¹H NMR data.

Caption: Molecular structure of this compound with proton numbering.

General Workflow of an NMR Experiment

The following diagram outlines the general workflow of an NMR experiment, from sample preparation to data analysis.

Caption: General workflow for an NMR experiment.

An In-depth Technical Guide to the 13C NMR of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Carbon Numbering

The structure of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, with the IUPAC numbering system for the tetrahydroquinoline ring and standard numbering for the tert-butoxycarbonyl (Boc) group, is presented below. This numbering scheme is used for the assignment of the estimated ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound.

Estimated ¹³C NMR Spectral Data

The following table summarizes the estimated ¹³C NMR chemical shifts for this compound. These estimations are derived from the analysis of the ¹³C NMR data of tert-butyl acetyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate and known chemical shifts for the tert-butoxycarbonyl (Boc) protecting group. The actual experimental values may vary depending on the solvent and other acquisition parameters.

| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale for Estimation |

| Tetrahydroquinoline Core | ||

| C2 | ~45-50 | Aliphatic carbon adjacent to nitrogen. |

| C3 | ~40-45 | Aliphatic carbon bearing the carbamate group. |

| C4 | ~25-30 | Aliphatic carbon in the saturated ring. |

| C4a | ~125-130 | Aromatic carbon at the ring junction. |

| C5 | ~126-128 | Aromatic CH carbon. |

| C6 | ~117-120 | Aromatic CH carbon. |

| C7 | ~128-130 | Aromatic CH carbon. |

| C8 | ~114-116 | Aromatic CH carbon. |

| C8a | ~144-146 | Aromatic carbon adjacent to nitrogen. |

| Boc Protecting Group | ||

| C=O | ~155-156 | Carbonyl carbon of the carbamate. |

| C(CH₃)₃ | ~79-80 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the Boc-protection of 3-amino-1,2,3,4-tetrahydroquinoline. A typical procedure is as follows:

Materials:

-

3-Amino-1,2,3,4-tetrahydroquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

¹³C NMR Spectrum Acquisition

Instrumentation and Parameters:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: Approximately 10-20 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition Mode: Proton-decoupled ¹³C NMR.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Room temperature (e.g., 298 K).

Synthetic Workflow

The general synthetic pathway for the preparation of this compound is illustrated below.

In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to the vibrations of its specific functional groups. The key vibrational modes and their expected wavenumber ranges are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3400–3300 | N-H Stretch (Carbamate & Secondary Amine) | Medium |

| 3100–3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000–2850 | Aliphatic C-H Stretch (CH₃ and CH₂) | Medium to Strong |

| 1710–1680 | C=O Stretch (Carbamate) | Strong |

| 1600–1585 & 1500–1400 | C=C Stretch (In-ring, Aromatic) | Medium |

| 1550–1475 | N-H Bend (Secondary Amine & Carbamate) | Medium |

| 1470–1450 | C-H Bend (CH₂) | Medium |

| 1370–1350 | C-H Rock (CH₃, tert-Butyl) | Medium |

| 1335–1250 | C-N Stretch (Aromatic Amine character) | Strong |

| 1250–1020 | C-N Stretch (Aliphatic Amine character) & C-O Stretch (Carbamate) | Medium |

| 900–675 | Aromatic C-H Out-of-plane Bend ("oop") | Strong |

Detailed Analysis of Predicted Spectral Features

The structure of this compound contains a secondary amine within the tetrahydroquinoline ring system and a carbamate functional group. Both of these groups possess N-H bonds, which are expected to produce absorption bands in the 3400-3300 cm⁻¹ region.[1] These bands are typically weaker and sharper than the O-H stretches of alcohols.[1] The secondary amine in the tetrahydroquinoline ring is predicted to show a single N-H stretching band.[1][2]

The carbonyl (C=O) stretching vibration of the carbamate group is anticipated to be a strong and prominent band in the 1710–1680 cm⁻¹ range.[3] The exact position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region, while the aliphatic C-H stretching from the tert-butyl and tetrahydroquinoline moieties will be observed between 3000 and 2850 cm⁻¹.[4][5][6]

The aromatic ring will also exhibit characteristic C=C in-ring stretching vibrations at approximately 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹.[4][7] Bending vibrations for the aliphatic C-H bonds of the tert-butyl and tetrahydroquinoline groups are expected in the 1470–1350 cm⁻¹ region.[6] The C-N stretching vibrations of the molecule will likely appear in the 1335–1020 cm⁻¹ range.[1] Finally, strong bands in the 900–675 cm⁻¹ region will be indicative of the out-of-plane C-H bending of the substituted aromatic ring.[4]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following is a detailed, generalized protocol for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet method.

1. Sample Preparation (KBr Pellet)

-

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

-

Procedure:

-

Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.

-

Add 1-2 mg of the sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering.

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

2. Data Acquisition

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Procedure:

-

Background Spectrum: Place the empty sample holder in the spectrometer's sample compartment and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Scan Parameters: Set the desired scan parameters. Typical parameters include:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16–32 (to improve signal-to-noise ratio)

-

-

Acquisition: Initiate the scan to acquire the FT-IR spectrum of the sample.

-

3. Data Processing

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.

-

The spectrum should be appropriately labeled and the peak positions (in cm⁻¹) identified.

Visualizations

The following diagrams illustrate the molecular structure with key functional groups and a typical experimental workflow for FT-IR spectroscopy.

Caption: Molecular structure of this compound with key functional groups highlighted.

Caption: General experimental workflow for FT-IR spectroscopy of a solid sample.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Mass Spectrometry of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2] This document outlines predicted fragmentation patterns, provides detailed experimental protocols for its analysis, and presents quantitative data in a clear, tabular format.

Introduction

This compound, with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol , is a heterocyclic building block used in the synthesis of various biologically active compounds.[3] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group and a tetrahydroquinoline core, both of which dictate its fragmentation behavior in mass spectrometry. Understanding its mass spectrometric profile is crucial for reaction monitoring, purity assessment, and structural confirmation during the drug development process.

Predicted Mass Spectra and Fragmentation

While specific experimental mass spectra for this compound are not widely published, its fragmentation can be reliably predicted based on the known behavior of Boc-protected amines and tetrahydroquinoline derivatives.

Electron Ionization (EI) Mass Spectrometry:

Under hard ionization conditions like EI, extensive fragmentation is expected. The molecular ion ([M]⁺) at m/z 248 may be of low abundance or absent. Key fragmentation pathways include the loss of the tert-butyl group, isobutylene, and the entire Boc group.

Electrospray Ionization (ESI) Mass Spectrometry:

As a soft ionization technique, ESI is expected to yield a prominent protonated molecular ion ([M+H]⁺) at m/z 249 in positive ion mode. Other common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) may also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da).

Tabulated Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent molecule and its key fragments and adducts. These values are calculated based on the monoisotopic mass of the compound.

| Ion/Fragment Description | Molecular Formula | Predicted m/z (Monoisotopic) | Ionization Mode |

| Molecular Ion | [C₁₄H₂₀N₂O₂]⁺ | 248.15 | EI |

| Protonated Molecule | [C₁₄H₂₁N₂O₂]⁺ | 249.16 | ESI (+) |

| Sodium Adduct | [C₁₄H₂₀N₂O₂Na]⁺ | 271.14 | ESI (+) |

| Potassium Adduct | [C₁₄H₂₀N₂O₂K]⁺ | 287.11 | ESI (+) |

| Loss of tert-butyl group | [C₁₀H₁₂N₂O₂]⁺ | 192.09 | EI |

| Loss of isobutylene | [C₁₀H₁₃N₂O₂]⁺ | 193.10 | ESI-MS/MS |

| Loss of Boc group | [C₉H₁₁N₂]⁺ | 147.09 | ESI-MS/MS |

| Tetrahydroquinoline fragment | [C₉H₁₀N]⁺ | 132.08 | EI |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of both.

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is recommended.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before introduction to the mass spectrometer.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source, or direct infusion via a syringe pump.

-

LC Conditions (for LC-MS):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Desolvation Temperature: 350 °C.

-

Source Temperature: 120 °C.

-

Mass Range: m/z 100-500.

-

-

Tandem MS (MS/MS) Conditions:

-

Precursor Ion Selection: m/z 249.16.

-

Collision Energy: 15-25 eV (optimize for desired fragmentation).

-

Collision Gas: Argon.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of the target compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Caption: General experimental workflow for LC-MS analysis.

Signaling Pathways

Currently, there is no published literature that directly implicates this compound in specific biological signaling pathways. As a Boc-protected amine, its primary role is that of a synthetic intermediate. The deprotected amine, 3-amino-1,2,3,4-tetrahydroquinoline, serves as a scaffold for the synthesis of compounds that may target a variety of receptors and enzymes, but the parent compound itself is not expected to be biologically active in signaling cascades.

Conclusion

The mass spectrometric analysis of this compound is a critical step in its use in pharmaceutical research and development. This guide provides a comprehensive overview of its expected mass spectral behavior, detailed protocols for its analysis, and a predictive framework for its fragmentation. The provided methodologies and data will aid researchers in the efficient and accurate characterization of this important synthetic intermediate.

References

Technical Guide: Physicochemical and Biological Profile of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document outlines established, industry-standard experimental protocols for determining key parameters such as solubility. Furthermore, it explores the potential biological relevance of this molecule by examining the activities of structurally related tetrahydroquinoline derivatives and proposes a logical workflow for its investigation in a drug discovery context.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Commercial Supplier Data |

| Molecular Weight | 248.32 g/mol | Commercial Supplier Data |

| Boiling Point | 406.8°C | Commercial Supplier Data |

| CAS Number | 219862-14-3 | Commercial Supplier Data |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in early-stage drug discovery, influencing formulation, bioavailability, and in vitro assay design. The following are detailed, representative protocols based on standard pharmaceutical industry methods that can be applied to determine the solubility of this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a compound in a solvent at a specific temperature.[1][2]

Objective: To determine the equilibrium solubility of the title compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Protocol:

-

Add an excess amount of the solid compound to a glass vial. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the solid from the dissolved compound, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of the compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery as it is a faster method suitable for screening large numbers of compounds.[3] This method typically involves dissolving the compound in DMSO first and then adding it to an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of the title compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC system

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of PBS (e.g., 2 µL of stock into 198 µL of PBS). This sudden change in solvent can cause precipitation if the compound's aqueous solubility is exceeded.

-

Seal the plate and shake for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of compound that remains in solution. This can be done by several methods:

-

Nephelometry: Measure the turbidity caused by the precipitate.

-

UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant at the compound's λ_max.

-

HPLC: As with the thermodynamic method, filter the samples and quantify the concentration using a calibrated HPLC method.

-

-

The solubility is reported as the concentration of the compound in the aqueous solution.

Potential Biological Relevance and Drug Discovery Workflow

While specific biological targets for this compound are not yet identified, the tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] These include applications in oncology, infectious diseases, and neuroscience.[6][7][8][9] The N-Boc protecting group makes this compound a versatile intermediate for the synthesis of more complex molecules.[10]

Given its structural motifs, a logical starting point for investigating the biological activity of this compound and its derivatives would be in the context of central nervous system (CNS) disorders or as an inhibitor for specific enzyme classes. The following diagram illustrates a generalized workflow for such an investigation.

Caption: A generalized workflow for the investigation of a novel chemical entity in a drug discovery program.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel therapeutics. While specific experimental data on its solubility and biological activity are currently lacking, this guide provides robust, standard methodologies for determining its solubility profile. The outlined drug discovery workflow provides a logical framework for its future investigation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Stability of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific molecule, this document outlines a recommended approach for stability assessment based on established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[1][2][3][4] It includes hypothetical, yet chemically plausible, degradation pathways, experimental protocols for stability-indicating analytical methods, and illustrative data presented in a structured format. This guide is intended to serve as a practical resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of various bioactive molecules.[5] The stability of such intermediates is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of the final drug product. Understanding the degradation pathways and the intrinsic stability of this molecule is paramount for developing robust formulations and defining appropriate storage conditions.[2][4]

This guide details a systematic approach to evaluating the stability of this compound through forced degradation studies. These studies involve subjecting the compound to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradants and elucidate degradation pathways.[1][6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [7] |

| Molecular Weight | 248.32 g/mol | [5][7] |

| Boiling Point | 406.8°C at 760 mmHg | [5][7] |

| Flash Point | 199.8°C | [7] |

| Density | 1.11 g/cm³ | [7] |

| Storage Condition | 2-8°C | [5] |

Potential Degradation Pathways

Based on the chemical structure, which includes a tert-butyl carbamate (Boc) protecting group and a tetrahydroquinoline core, the following degradation pathways are anticipated under stress conditions.

Hydrolysis

The tert-butyl carbamate group is susceptible to cleavage under both acidic and basic conditions.

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, would lead to the formation of 3-amino-1,2,3,4-tetrahydroquinoline and carbon dioxide.

-

Basic Hydrolysis: While generally more stable to basic conditions than esters, prolonged exposure to strong bases could lead to the hydrolysis of the carbamate to yield the corresponding amine.

Oxidation

The tetrahydroquinoline ring system, particularly the nitrogen atom and the benzylic protons, is a potential site for oxidation.

-

Oxidation of the secondary amine in the tetrahydroquinoline ring could lead to the formation of N-oxides or other related impurities.

-

Oxidation of the benzylic positions of the tetrahydroquinoline ring could also occur, potentially leading to aromatization to the corresponding quinoline derivative.

Photodegradation

Aromatic systems can be susceptible to photodegradation. Exposure to UV light could potentially lead to the formation of colored degradants through complex radical-mediated pathways.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The Boc group can be thermally labile, potentially leading to deprotection.

The logical relationship for the primary expected degradation pathway, acid-catalyzed hydrolysis, is illustrated in the diagram below.

Experimental Protocols for Stability Studies

To assess the stability of this compound, a forced degradation study should be conducted.[1][2] A general workflow for such a study is presented below.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. This compound [myskinrecipes.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. CAS#:219862-14-3 | this compound | Chemsrc [chemsrc.com]

Chiral Resolution of 3-Amino-1,2,3,4-tetrahydroquinoline: A Technical Guide

Introduction

3-Amino-1,2,3,4-tetrahydroquinoline is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a key scaffold in a variety of biologically active compounds. As with most chiral molecules, the individual enantiomers often exhibit different pharmacological and toxicological profiles, making the preparation of enantiomerically pure forms essential. This technical guide provides an in-depth overview of the primary methodologies for the chiral resolution of racemic 3-amino-1,2,3,4-tetrahydroquinoline.

While specific, published protocols for the resolution of this exact molecule are not abundant, this guide details robust, standard procedures based on established methods for structurally analogous cyclic amines. These protocols serve as a strong foundation for developing a specific and optimized resolution process. The three principal methods covered are Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most practical and scalable methods for separating enantiomers of amines.[1] The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

Logical Framework for Diastereomeric Salt Resolution

The core principle involves the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.

Caption: Logical relationship in diastereomeric salt resolution.

Experimental Protocol

This protocol provides a general framework for resolving a racemic cyclic amine using a derivative of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), a commonly effective resolving agent for amines.[3][4]

1. Salt Formation and Crystallization:

-

Dissolve racemic 3-amino-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water).

-

In a separate flask, dissolve the chiral resolving agent, for example, (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 eq.), in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with constant stirring.

-

If a precipitate forms immediately, heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Slow cooling is critical for obtaining high diastereomeric purity.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. This is the first crop of diastereomerically enriched salt.

2. Purification of the Diastereomeric Salt:

-

The collected salt can be recrystallized from the same or a different solvent system to improve its diastereomeric excess (d.e.).

-

The progress of the resolution can be monitored by measuring the specific rotation of the salt at each crystallization step.

3. Liberation of the Enantiopure Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous solution of a strong base (e.g., 2M NaOH or K2CO3) dropwise with stirring until the pH is basic (pH > 10).[4]

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar basification and extraction process.

Data Presentation: Resolution of an Analogous Cyclic Amine

| Resolving Agent | Racemate | Solvent | Yield (Diastereomeric Salt) | Enantiomeric Excess (e.e.) of Liberated Amine | Reference |

| (-)-Tartaric Acid | (±)-(1-methyl-2-phenyl)-ethylamine | Isopropyl Alcohol / Water | 70.0% | 95% | [5] |

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful green chemistry tool that utilizes the high stereoselectivity of enzymes. In a kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the unreacted slow-reacting enantiomer from the fast-reacting product.[6] For amines, lipases are commonly used to catalyze the N-acylation of the racemic amine with an acyl donor.[7]

Experimental Workflow

Caption: Workflow for enzymatic kinetic resolution via N-acylation.

Experimental Protocol

This protocol is based on established procedures for the lipase-catalyzed resolution of cyclic amines. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a highly effective and versatile biocatalyst for this transformation.[8][9]

1. Enzymatic N-Acylation:

-

To a solution of racemic 3-amino-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable organic solvent (e.g., diisopropyl ether, toluene, or 2-methyl-THF), add an acyl donor. Ethyl acetate can serve as both the solvent and the acyl donor. For less reactive amines, an activated ester like vinyl acetate may be used.

-

Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by chiral HPLC or GC to track the formation of the N-acetylated product and the consumption of the starting amine.

-

Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

2. Separation and Product Isolation:

-

Once the target conversion is reached, remove the enzyme by filtration.

-

The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer.

-

This mixture can be separated by standard column chromatography on silica gel.

-

Alternatively, a chemical separation can be employed: extract the mixture with an acidic aqueous solution (e.g., 1M HCl) to protonate and dissolve the unreacted amine, leaving the neutral acylated amine in the organic phase.

-

The unreacted amine can be recovered from the aqueous phase by basification and extraction. The acylated amine can be hydrolyzed back to the free amine if desired, using acidic or basic conditions.

Data Presentation: Enzymatic Resolution of Tetrahydroisoquinoline Derivatives

The following table shows representative data for the lipase-catalyzed kinetic resolution of N-unsubstituted cyclic β-amino acid esters, which are structurally related to the target molecule.[9]

| Substrate | Enzyme | Method | Enantioselectivity (E) | Key Finding | Reference |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetate | Burkholderia cepacia lipase (PS-D) | Hydrolysis | > 200 | Solvent and water content have a major effect on reactivity and enantioselectivity. | [9] |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Candida antarctica Lipase B (CAL-B) | Hydrolysis | > 100 | Dynamic kinetic resolution was achieved by adding a base for in-situ racemization. | [10] |

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity (e.e.) of a sample and can also be scaled up for preparative separation. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Workflow

Caption: General workflow for preparative chiral HPLC separation.

Experimental Protocol (Analytical Scale)

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of 3-amino-1,2,3,4-tetrahydroquinoline.

1. Instrument and Column:

-

HPLC System: A standard HPLC or UHPLC system with a UV detector.

-

Chiral Column: Polysaccharide-based columns (e.g., Daicel Chiralpak AD-H, AS-H) or macrocyclic glycopeptide-based columns (e.g., Ristocetin A) are good starting points for resolving cyclic amines.[11][12]

2. Mobile Phase and Conditions:

-

Mode: Reversed-phase or polar ionic mode is often successful for amines.

-

Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer with an organic modifier. For example, Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID).

-

Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., ~254 nm).

-

Temperature: Column temperature can be varied (e.g., 25-40 °C) to optimize separation.

3. Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Chiral HPLC Separation of an Analogous Amine

The following table provides example conditions for the chiral HPLC separation of a related tetrahydroquinoline derivative.[11]

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Result | Reference |

| (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | Daicel AD-RH | 20% CH3CN in H2O | 1.0 mL/min | UV | Baseline separation of enantiomers/diastereomers achieved. | [11] |

| Various Aromatic Amino Acids | Ristocetin A | Reversed-Phase (e.g., TEAA buffer/Acetonitrile) | 1.0 mL/min | UV | Excellent separations achieved for many cyclic amino compounds. | [12] |

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. benchchem.com [benchchem.com]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 6. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]

- 7. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]

An In-depth Technical Guide to the Preparation of (S)-tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (S)-tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a chiral molecule of interest in pharmaceutical research and development. The synthesis involves a two-step process commencing with the asymmetric synthesis of the key intermediate, (S)-3-amino-1,2,3,4-tetrahydroquinoline, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group.

I. Synthetic Strategy Overview

The preparation of the target compound is achieved through a sequential two-step synthesis. The initial and most critical step is the establishment of the stereocenter at the C3 position of the tetrahydroquinoline ring system. This is accomplished via a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of 3-aminoquinoline. The resulting enantiomerically enriched (S)-3-amino-1,2,3,4-tetrahydroquinoline is then subjected to a standard N-Boc protection protocol to yield the final product.

Caption: Overall synthetic workflow for the preparation of the target compound.

II. Experimental Protocols

A. Step 1: Asymmetric Transfer Hydrogenation of 3-Aminoquinoline

This procedure details the synthesis of the chiral intermediate, (S)-3-amino-1,2,3,4-tetrahydroquinoline, through a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of 3-aminoquinoline. This method has been shown to produce the desired product with high enantioselectivity.[1]

Reaction Scheme:

References